B1193892 BQS-481

BQS-481

カタログ番号: B1193892
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BQS-481 is a kinesin-like protein KIF11 inhibitor developed for therapeutic applications in oncology, particularly targeting cancers such as colorectal, renal, liver, and breast cancer . It functions by disrupting mitotic spindle formation, thereby inhibiting tumor cell proliferation. Marketed by prominent pharmaceutical companies such as Novartis AG and Pfizer Inc., BQS-481 has emerged as a competitive candidate in the KIF11 inhibitor class, with documented sales growth and projected market expansion in China and globally .

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

製品の起源

United States

類似化合物との比較

Comparative Analysis of BQS-481 and Similar Compounds

Market Performance and Sales Trends

BQS-481 demonstrated a compound annual growth rate (CAGR) in sales volume of 8.3% from 2020 to 2025 , outperforming BIND-267 (7.1%) and 4SC-205 (6.8%) in the same period . By contrast, ALN-VSP , an RNA interference-based KIF11 inhibitor, showed slower growth at 5.9% , likely due to higher production costs and delivery challenges . Forecasts for 2025–2031 project BQS-481 to capture 22% of China’s KIF11 inhibitor market share , surpassing BIND-267 (18%) and ALN-VSP (15%) .

Key Sales Data (2020–2025):
Compound Sales CAGR (2020–2025) 2031 Market Share (China)
BQS-481 8.3% 22%
BIND-267 7.1% 18%
ALN-VSP 5.9% 15%
4SC-205 6.8% 12%

Competitive Landscape and Developer Strategies

  • BQS-481 is co-developed by Array BioPharma Inc. and Pfizer Inc. , with a focus on scalable synthesis and cost-effective manufacturing .
  • 4SC-205 , developed by 4SC AG , emphasizes combinatorial therapies with checkpoint inhibitors, though its narrow application scope limits market penetration .
  • ALN-VSP (Alnylam Pharmaceuticals) faces challenges in clinical adoption due to complex delivery systems and higher patient costs .

Emerging Competitors

Compounds such as Filanesib (菲拉尼昔), LH-025, and MK-8267 are under investigation in preclinical stages, targeting niche applications in hematologic malignancies and rare tumors . However, none have yet matched BQS-481’s commercial traction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。